molecular formula C15H11FO4 B8383352 4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid CAS No. 777074-53-0

4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid

Cat. No.: B8383352
CAS No.: 777074-53-0
M. Wt: 274.24 g/mol
InChI Key: HQJXVLQMRWNEEF-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid is an organic compound that features a benzyloxycarbonyl group attached to a fluorinated benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid typically involves the introduction of the benzyloxycarbonyl group to a fluorinated benzoic acid precursor. One common method involves the reaction of 2-fluorobenzoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.

    Oxidation Reactions: The benzyloxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-((Benzyloxy)carbonyl)benzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic acid: Lacks the benzyloxycarbonyl group.

    Benzyloxycarbonyl chloride: Used as a reagent in the synthesis of benzyloxycarbonyl-protected compounds.

Uniqueness

4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

777074-53-0

Molecular Formula

C15H11FO4

Molecular Weight

274.24 g/mol

IUPAC Name

2-fluoro-4-phenylmethoxycarbonylbenzoic acid

InChI

InChI=1S/C15H11FO4/c16-13-8-11(6-7-12(13)14(17)18)15(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

HQJXVLQMRWNEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 80% NaClO2 (0.19 mol) in H2O (100 mL) is added dropwise to a solution of crude 3-fluoro-4-formyl benzoic acid benzyl ester (6, 0.19 mol) and sulfamic acid (0.19 mol) in H2O (300 mL) and CH3CN (150 mL). After stirring for 1 h, the reaction mixture is poured into 1 N HCl and extracted three times with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, and evaporated in vacuo. Crystals are collected by filtration and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 4-benzyl ester (7) as white solid.
Quantity
0.19 mol
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reactant
Reaction Step One
Quantity
0.19 mol
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reactant
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0.19 mol
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
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300 mL
Type
solvent
Reaction Step One
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150 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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